molecular formula C16H19NO2 B8320009 beta-[(2-Hydroxyethyl)amino]-alpha-phenylbenzeneethanol

beta-[(2-Hydroxyethyl)amino]-alpha-phenylbenzeneethanol

Cat. No. B8320009
M. Wt: 257.33 g/mol
InChI Key: CDCZBWANVJIMFC-UHFFFAOYSA-N
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Patent
US04803200

Procedure details

β-[(2-Hydroxyethyl)amino]-α-phenylbenzeneethanol erythro isomer, 7.1 g (0.027 mole) was added to 20 ml of 70% sulfuric acid at 0° C. The mixture was heated at 100° C. for 3 hr and poured into ice and neutralized with 25% sodium hydroxide. The neutralized mixture was extracted with diethyl ether and the extract was dried and the solvent evaporated to give 5.8 g (54%), m.p. 70°-72° C. of solids. The solids were recrystallized from ethanol water mixture followed by low boiling petroleum ether, m.p. 82°-84° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][NH:4][CH:5]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[CH:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[OH:7].[OH-].[Na+]>S(=O)(=O)(O)O>[C:8]1([CH:6]2[O:7][CH2:2][CH2:3][NH:4][CH:5]2[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCNC(C(O)C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The neutralized mixture was extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
the extract was dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1C(NCCO1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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